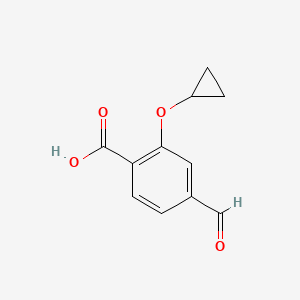
(3-Chloro-5-formylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-formylphenyl)acetic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloro group at the 3-position and a formyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-formylphenyl)acetic acid typically involves the chlorination of phenylacetic acid followed by formylation. One common method is:
Chlorination: Phenylacetic acid is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group at the 3-position.
Formylation: The chlorinated intermediate is then subjected to formylation using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: (3-Chloro-5-carboxyphenyl)acetic acid.
Reduction: (3-Chloro-5-hydroxymethylphenyl)acetic acid.
Substitution: (3-Amino-5-formylphenyl)acetic acid or (3-Thio-5-formylphenyl)acetic acid.
科学的研究の応用
(3-Chloro-5-formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of (3-Chloro-5-formylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Phenylacetic acid: Lacks the chloro and formyl substitutions, making it less reactive in certain chemical reactions.
(3-Chloro-4-formylphenyl)acetic acid: Similar structure but with the formyl group at the 4-position, which can lead to different reactivity and biological activity.
(3-Bromo-5-formylphenyl)acetic acid: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.
Uniqueness: (3-Chloro-5-formylphenyl)acetic acid is unique due to the specific positioning of the chloro and formyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
特性
分子式 |
C9H7ClO3 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC名 |
2-(3-chloro-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C9H7ClO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13) |
InChIキー |
QBBUXDURNVWYPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




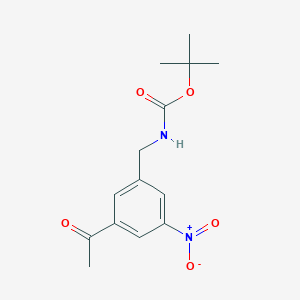
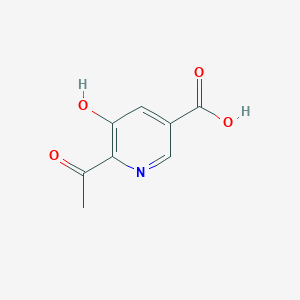


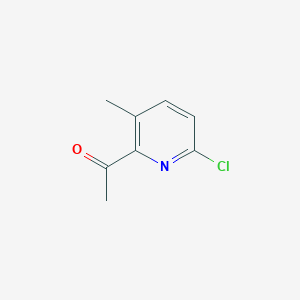
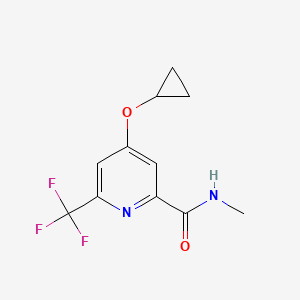
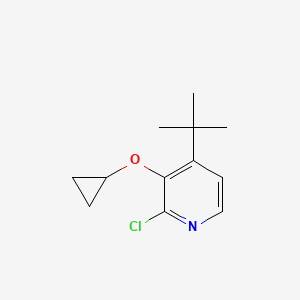
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)


